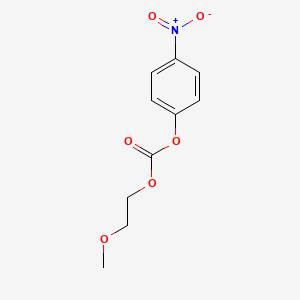
Monopotassium L-glutamate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monopotassium L-glutamate monohydrate, also known as potassium 2-amino-5-hydroxy-5-oxopentanoate, is a compound with the molecular formula C5H8KNO4·H2O and a molecular weight of 203.23 g/mol . It is a potassium salt of L-glutamic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as an excitatory neurotransmitter in the mammalian central nervous system, where it interacts with membrane-bound glutamate receptors .
Métodos De Preparación
Monopotassium L-glutamate monohydrate can be synthesized through several methods. One common synthetic route involves the neutralization of L-glutamic acid with potassium hydroxide, followed by crystallization to obtain the monohydrate form. The reaction conditions typically involve dissolving L-glutamic acid in water, adding potassium hydroxide to adjust the pH, and then allowing the solution to crystallize .
Industrial production methods often involve large-scale fermentation processes where microorganisms such as Corynebacterium glutamicum are used to produce L-glutamic acid, which is then converted to its potassium salt form through similar neutralization and crystallization processes .
Análisis De Reacciones Químicas
Monopotassium L-glutamate monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form products such as pyroglutamic acid.
Reduction: Reduction reactions can convert it back to L-glutamic acid.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Monopotassium L-glutamate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Industry: It is used as a flavor enhancer in the food industry and as a salt substitute.
Mecanismo De Acción
The mechanism of action of monopotassium L-glutamate monohydrate involves its interaction with glutamate receptors in the central nervous system. When it binds to these receptors, it triggers a cascade of events leading to the activation of long-term potentiation (LTP) and long-term depression (LTD), which are essential for learning and memory . The molecular targets include kainate, N-methyl-D-aspartate (NMDA), and quisqualate receptors .
Comparación Con Compuestos Similares
Monopotassium L-glutamate monohydrate is similar to other glutamate salts such as monosodium glutamate monohydrate. it differs in its cation composition, which can affect its solubility and interaction with other molecules . Other similar compounds include:
Monosodium glutamate monohydrate: Commonly used as a flavor enhancer in food.
L-glutamic acid hydrochloride: Used in biochemical research and as a flavoring agent.
L-glutamic acid diethyl ester hydrochloride: Utilized in organic synthesis and as a reagent in chemical reactions.
This compound’s unique properties, such as its specific interactions with potassium ions, make it distinct from these similar compounds.
Propiedades
Número CAS |
6382-01-0 |
|---|---|
Fórmula molecular |
C5H10KNO5 |
Peso molecular |
203.23 g/mol |
Nombre IUPAC |
potassium;(2S)-2-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.K.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 |
Clave InChI |
XIBUKSQTWSKJMQ-QTNFYWBSSA-M |
SMILES |
C(CC(=O)[O-])C(C(=O)O)N.O.[K+] |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)[O-])N.O.[K+] |
SMILES canónico |
C(CC(=O)O)C(C(=O)[O-])N.O.[K+] |
| 24595-14-0 | |
Descripción física |
White, practically odourless crystals or crystalline powde |
Secuencia |
E |
Solubilidad |
Freely soluble in water; practically insoluble in ethanol or ethe |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



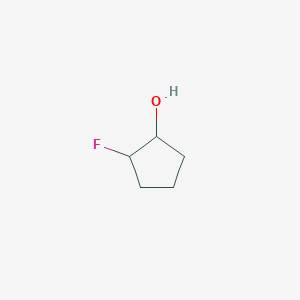

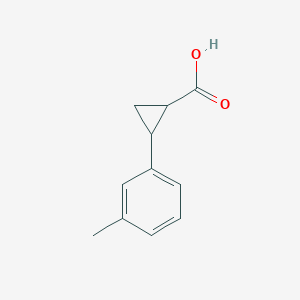
![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)
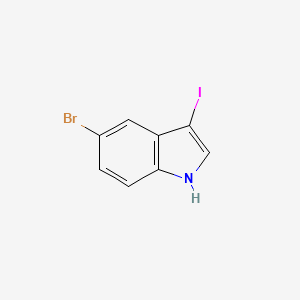

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)
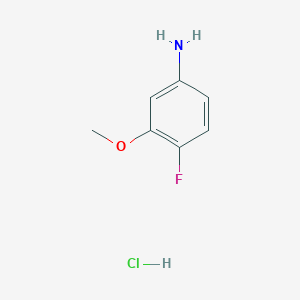
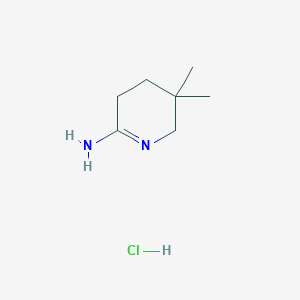
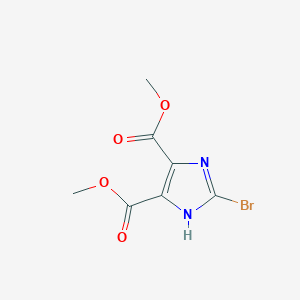
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)
